molecular formula C11H14N2O2 B13338755 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

Cat. No.: B13338755
M. Wt: 206.24 g/mol
InChI Key: JGBLVIAARYQMBN-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with an aminophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction between 4-aminophenyl ethanol and ethyl chloroformate under basic conditions can yield the oxazolidinone ring.

    Substitution Reactions: The introduction of the aminophenyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 3-ethyl-2-oxazolidinone with 4-nitroaniline followed by reduction of the nitro group can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-3-ethyl-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(4-aminophenyl)-3-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-13-7-10(15-11(13)14)8-3-5-9(12)6-4-8/h3-6,10H,2,7,12H2,1H3

InChI Key

JGBLVIAARYQMBN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(OC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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